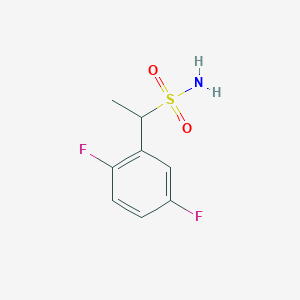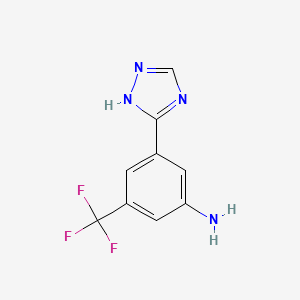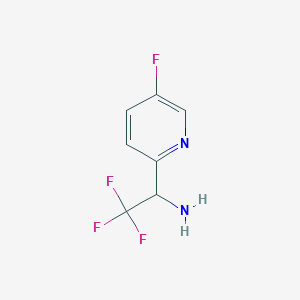
2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-amine is a fluorinated organic compound with the molecular formula C7H6F4N. This compound is characterized by the presence of both trifluoromethyl and fluoropyridinyl groups, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-amine typically involves the reaction of 5-fluoropyridine with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-100°C.
Catalyst: Acidic or basic catalysts depending on the desired reaction pathway.
Solvent: Common solvents include dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluoropyridinyl group can form hydrogen bonds and other interactions with biological macromolecules, modulating their activity and leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
- 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone
- 1-Trifluoroacetyl piperidine
Uniqueness: 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both trifluoromethyl and fluoropyridinyl groups enhances its reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C7H6F4N2 |
|---|---|
Poids moléculaire |
194.13 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(5-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H6F4N2/c8-4-1-2-5(13-3-4)6(12)7(9,10)11/h1-3,6H,12H2 |
Clé InChI |
BZTQZAAFGVVOBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1F)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-Methylpropyl)phenoxy]propan-1-amine](/img/structure/B13529244.png)

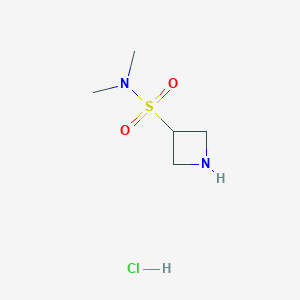
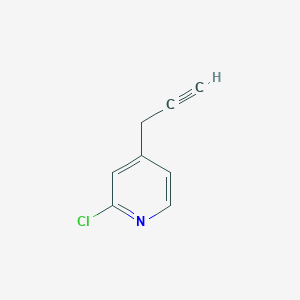
![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)

![2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B13529285.png)
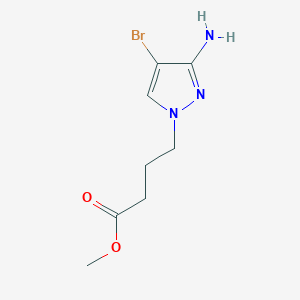
![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)

